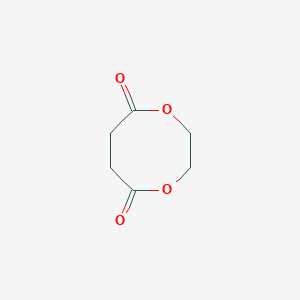

1,4-Dioxocane-5,8-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxocane-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5-1-2-6(8)10-4-3-9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWXIIGCOBSYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176370 | |

| Record name | 1,4-Dioxocane-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-84-5 | |

| Record name | 1,4-Dioxocane-5,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxocane-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxocane-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxocane-5,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxocane-5,8-dione: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 1,4-Dioxocane-5,8-dione is limited. This guide is constructed based on established principles of organic chemistry and extrapolated data from analogous eight-membered ring dilactones and related cyclic esters.

Introduction

This compound is a heterocyclic organic compound featuring an eight-membered ring containing two oxygen atoms (at positions 1 and 4) and two ketone functionalities (at positions 5 and 8). This structure, a cyclic di-ester, presents significant interest in the fields of polymer chemistry and materials science. As a monomer, it holds the potential for ring-opening polymerization to yield polyesters with unique properties, potentially offering novel biomaterials for drug delivery, tissue engineering, and other advanced applications. The eight-membered ring structure imparts a degree of conformational flexibility and strain that influences its reactivity and the properties of its resulting polymers.

Chemical Structure and Identification

The fundamental structure of this compound is defined by its eight-membered ring. Understanding this structure is key to predicting its chemical behavior.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈O₄

-

Molecular Weight: 144.12 g/mol

-

CAS Number: 21962-84-5 (Note: This CAS number has been associated with other compounds in some databases, highlighting the scarcity of specific data for this molecule.)

The relationship between the core structure of this compound and its key chemical characteristics is illustrated below. The presence of two ester linkages within the eight-membered ring is the primary determinant of its reactivity and potential for polymerization.

Caption: Relationship between the structure of this compound and its properties.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Boiling Point | Decomposes upon heating at atmospheric pressure |

| Solubility | Soluble in many common organic solvents (e.g., THF, chloroform, ethyl acetate). Limited solubility in non-polar solvents and water. |

| Stability | Sensitive to moisture and heat. Prone to hydrolysis, especially in the presence of acids or bases. |

Synthesis of Eight-Membered Ring Dilactones: A General Protocol

The synthesis of medium-sized rings, such as the eight-membered ring of this compound, can be challenging due to entropic factors that favor intermolecular reactions over intramolecular cyclization. High-dilution techniques are often employed to promote the desired ring-closing reaction. A plausible synthetic route is the cyclodimerization of a suitable hydroxy acid precursor.

General Experimental Protocol: Macrolactonization

This protocol describes a general method for the synthesis of eight-membered dilactones from a corresponding ω-hydroxycarboxylic acid.

-

Precursor Synthesis: Synthesize the appropriate linear precursor, which for this compound would be 3-(2-hydroxyethoxy)propanoic acid.

-

High-Dilution Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps is charged with a large volume of a suitable high-boiling, non-polar solvent (e.g., toluene). The solvent is heated to reflux.

-

Slow Addition: A solution of the hydroxy acid precursor and a cyclization agent (e.g., Yamaguchi reagent, Mukaiyama's reagent) in the same solvent are prepared. These solutions are added dropwise to the refluxing solvent over an extended period (e.g., 12-24 hours) using the syringe pumps to maintain high dilution conditions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate aqueous work-up to remove any remaining reagents and byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cyclic dilactone.

Causality in Experimental Choices:

-

High Dilution: This is the most critical factor. By keeping the concentration of the linear precursor extremely low, the probability of two ends of the same molecule reacting to form a ring (intramolecular reaction) is increased relative to the probability of two different molecules reacting to form linear oligomers or polymers (intermolecular reaction).

-

Choice of Cyclization Reagent: Reagents like the Yamaguchi or Mukaiyama reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group, thus facilitating lactonization under milder conditions.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Ring-Opening Polymerization

The key chemical feature of this compound is the presence of two ester linkages within a strained eight-membered ring. This makes the molecule susceptible to nucleophilic attack, leading to ring-opening.

Hydrolysis: The ester bonds are susceptible to hydrolysis under both acidic and basic conditions, yielding the parent hydroxy acid. This property is fundamental to the potential biodegradability of polymers derived from this monomer.

Ring-Opening Polymerization (ROP): this compound is a promising monomer for ROP to produce aliphatic polyesters. The driving force for this polymerization is the relief of ring strain. The polymerization can be initiated by a variety of catalysts, including organometallic compounds (e.g., tin octoate), and organic catalysts (e.g., amines, phosphines).[1] The choice of catalyst can influence the polymerization kinetics, the molecular weight of the resulting polymer, and the stereochemistry of the polymer backbone.

Caption: The process of ring-opening polymerization of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons adjacent to the ether oxygen and the carbonyl groups. The exact chemical shifts and coupling patterns would depend on the conformational dynamics of the eight-membered ring in solution.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons (typically in the range of 160-180 ppm) and the methylene carbons adjacent to the oxygen atoms.

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretching of the ester functional groups is expected in the region of 1730-1750 cm⁻¹. C-O stretching bands would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the ester linkages and the eight-membered ring.[2]

Applications and Future Perspectives

The primary potential application of this compound lies in its use as a monomer for the synthesis of biodegradable polyesters. These polymers could find applications in:

-

Drug Delivery: As a matrix for the controlled release of therapeutic agents. The degradation rate of the polymer, and thus the drug release profile, could potentially be tuned by copolymerization with other cyclic esters.

-

Tissue Engineering: As a scaffold material for cell growth and tissue regeneration. The biocompatibility and biodegradability of the resulting polyester would be crucial for such applications.

-

Specialty Polymers: The incorporation of an eight-membered ring monomer could impart unique thermal and mechanical properties to polyesters compared to those derived from more common six-membered lactones.

Further research is needed to develop efficient and scalable syntheses of this compound and to fully characterize its polymerization behavior and the properties of the resulting polymers. The exploration of its copolymerization with other cyclic monomers could lead to a new class of biodegradable materials with tailored properties for a wide range of applications.

References

- Boykin, D. W., Sullins, D. W., & Eisenbraun, E. J. (1992). 17O NMR Spectroscopy of Lactones. Magnetic Resonance in Chemistry, 30(2), 154-156.

- Ji, D. S., Zhang, R., Han, X. Y., Chai, H. L., Gu, Y., Hu, X. Q., & Xu, P. F. (2024). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers, 11(10), 2821-2826.

- Li, W., & Waymouth, R. M. (2022). A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society, 144(19), 8459–8464.

- Nakajima, H., & Takeda, K. (2006). Total Synthesis of Natural 8- and 9-Membered Lactones: Recent Advancements in Medium-Sized Ring Formation. Chemical Reviews, 106(12), 4977-5028.

- Thomas, C. M. (2023). Progress of Ring-Opening Polymerization of Cyclic Esters Catalyzed by Iron Compounds. Organometallics, 42(10), 995–1018.

- van der Vlugt, J. I., & de Bruin, B. (2020). New method for constructing 8-membered ring compounds. HIMS University of Amsterdam.

- Yin, Y., & Li, Y. (2001). Mass spectrometric study of six cyclic esters. Journal of Mass Spectrometry, 36(5), 553-558.

Sources

An In-depth Technical Guide to 1,4-Dioxocane-5,8-dione (CAS Number 21962-84-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dioxocane-5,8-dione (CAS No. 21962-84-5), a cyclic diester with significant potential in polymer chemistry and drug delivery systems. This document consolidates essential information on its chemical identity, physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a monomer for the synthesis of biodegradable polyesters. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as succinic acid ethylene ester, is an eight-membered cyclic diester. Its structure, comprising two ester functional groups within a flexible dioxocane ring, makes it a valuable monomer for ring-opening polymerization (ROP). The resulting polymer, poly(ethylene succinate), is a biodegradable polyester with potential applications in biomedical fields, including drug delivery and tissue engineering. Understanding the fundamental properties and reactivity of this monomer is crucial for the development of novel materials with tailored characteristics.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical characteristics of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 21962-84-5 | [1][2] |

| Molecular Formula | C₆H₈O₄ | [2] |

| Molecular Weight | 144.13 g/mol | [2] |

| Appearance | White crystalline solid | General knowledge |

| Purity | Typically ≥95% | [2] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for preparing cyclic diesters. A plausible synthetic route involves the intramolecular cyclization of a linear precursor.

A general approach for the synthesis of similar cyclic diesters involves a two-step process:

-

Oligomerization: Heating α-hydroxy acids to form linear oligomers with the removal of water.

-

Depolymerization/Cyclization: Thermolysis of the oligomer, often in the presence of a catalyst, to yield the cyclic diester, which is then distilled and purified.[3]

For this compound, a potential laboratory-scale synthesis could involve the reaction of succinic acid or its derivative with ethylene glycol to form a linear oligo(ethylene succinate), followed by a catalyzed intramolecular cyclization to yield the desired eight-membered ring.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Purification of the final product is critical to remove any unreacted starting materials or linear oligomers, which can affect subsequent polymerization reactions. Recrystallization from an appropriate solvent is a common method for obtaining high-purity cyclic esters.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of methylene protons: those adjacent to the oxygen atoms and those adjacent to the carbonyl groups. The integration of these signals would be in a 1:1 ratio.

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals: one for the carbonyl carbons of the ester groups and another for the methylene carbons of the ethylene glycol unit.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups. C-O stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (144.13 g/mol ).

Chemical Reactivity: Ring-Opening Polymerization

The primary chemical reactivity of interest for this compound is its ability to undergo ring-opening polymerization (ROP) to form poly(ethylene succinate) (PES). This process is typically initiated by a nucleophile and can be catalyzed by various compounds, including organometallic catalysts (e.g., tin octoate) or enzymes (e.g., lipases).

The generally accepted mechanism for metal-catalyzed ROP of cyclic esters is the coordination-insertion mechanism.

Mechanism of Ring-Opening Polymerization:

Caption: Generalized mechanism of ring-opening polymerization of this compound.

The properties of the resulting poly(ethylene succinate), such as molecular weight and polydispersity, can be controlled by adjusting the reaction conditions, including the choice of catalyst, initiator, temperature, and reaction time. The biodegradability of PES makes it an attractive alternative to conventional non-degradable plastics.[4]

Applications in Drug Development and Research

The primary application of this compound in the context of drug development lies in its use as a monomer for creating biodegradable polymers for drug delivery systems. Poly(ethylene succinate) and its copolymers can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents. The biocompatibility of the degradation products (succinic acid and ethylene glycol), which are endogenous or readily metabolized, is a significant advantage.[5]

Furthermore, the synthesis of functionalized derivatives of this compound could lead to the development of novel biomaterials with tailored properties for specific applications in tissue engineering and regenerative medicine.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling cyclic esters and related chemicals should be followed. It is important to distinguish its safety profile from that of 1,4-dioxane, a different chemical with known hazards.[6][7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a promising monomer for the synthesis of the biodegradable polyester, poly(ethylene succinate). Its potential applications in drug delivery and as a building block for novel biomaterials are significant areas for future research. Further studies are needed to fully elucidate its physicochemical properties, develop optimized and scalable synthesis protocols, and explore the full range of its polymerization behavior and the properties of the resulting polymers. As the demand for sustainable and biocompatible materials grows, the importance of monomers like this compound is expected to increase.

References

-

European Coatings. (2021, February 25). Risk assessment of cyclic esters. [Link]

-

ChemSynthesis. (n.d.). 1,4-Dioxanes database - synthesis, physical properties. [Link]

-

Cortés-Francisco, N., et al. (2020). Migration studies and toxicity evaluation of cyclic polyesters oligomers from food packaging adhesives. Food and Chemical Toxicology, 139, 111269. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31275, 1,4-Dioxane. [Link]

-

Wikipedia. (n.d.). 1,4-Dioxane. [Link]

-

Li, Y., et al. (2020). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry, 8, 593. [Link]

-

ChemBK. (2024, April 9). POLY(ETHYLENE SUCCINATE). [Link]

-

Azim, H., et al. (2006). Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. Journal of Polymer Research, 13, 303-310. [Link]

-

Khane, Y., et al. (2020). Synthesis and Characterization of Biodegradable Poly(Ethylene Succinate). Materials and Biomaterials Science, 3(1), 19-22. [Link]

-

Kricheldorf, H. R. (2010). Product Class 9: 1,4-Dioxanes. In Science of Synthesis (Vol. 37, pp. 325-420). Thieme. [Link]

-

Yen, H. C., et al. (2023). Synthesis and properties of biodegradable poly(ethylene succinate) containing two adjacent side methyl groups. Polymers, 15(1), 123. [Link]

- Sinclair, D. P. (1994). U.S. Patent No. 5,326,887. Washington, DC: U.S.

-

Cheméo. (n.d.). Chemical Properties of 1,4-Dioxane-2,5-dione (CAS 502-97-6). [Link]

-

Terzopoulou, Z., et al. (2016). Biobased poly(ethylene furanoate-co-ethylene succinate) copolyesters: solid state structure, melting point depression and biodegradability. RSC Advances, 6(88), 84003-84015. [Link]

-

Boullay, A., et al. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Biomacromolecules, 11(8), 1921-1929. [Link]

-

Chen, X., et al. (2022). Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer. Frontiers in Bioengineering and Biotechnology, 10, 868424. [Link]

-

ResearchGate. (n.d.). The ring opening polymerization of the cyclic diester of lactic acid, lactide. [Link]

-

Kim, J. H., et al. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. Journal of Polymers and the Environment, 30(8), 3463-3473. [Link]

-

An, G., et al. (2010). A concise synthesis of 1,4-dihydro-[6][8]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry Letters, 20(5), 1665-1668. [Link]

-

Benarbia, A., et al. (2016). Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. Arabian Journal of Chemistry & Environmental Research, 3, 64-74. [Link]

-

Lee, S. H., et al. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. Journal of Polymers and the Environment, 30(8), 3463-3473. [Link]

-

Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation. [Link]

-

ChemUniverse. (n.d.). This compound [P63483]. [Link]

-

NIST. (n.d.). 1,4-Dioxane. [Link]

-

NIST. (n.d.). 1,4-Dioxane. [Link]

-

NIST. (n.d.). 1,4-Dioxane. [Link]

-

Scholten, P., et al. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 1989-2115. [Link]

-

Golisz, S., et al. (2020). Ethylene carbonate/cyclic ester random copolymers synthesized by ring-opening polymerization. Polymer Chemistry, 11(1), 107-117. [Link]

Sources

- 1. This compound | 21962-84-5 [chemicalbook.com]

- 2. This compound [P63483] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]

- 4. Biobased poly(ethylene furanoate-co-ethylene succinate) copolyesters: solid state structure, melting point depression and biodegradability - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 8. Risk assessment of cyclic esters - European Coatings [european-coatings.com]

- 9. Migration studies and toxicity evaluation of cyclic polyesters oligomers from food packaging adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,4-Dioxocane-5,8-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a proposed synthetic pathway for 1,4-dioxocane-5,8-dione, a novel eight-membered cyclic diester. Due to the limited availability of direct synthesis literature for this specific molecule, this document outlines a rational, multi-step approach grounded in established principles of organic chemistry. The proposed synthesis involves the formation of a linear hydroxy-ester precursor followed by a macrolactonization step. This guide offers detailed experimental protocols, discusses the underlying chemical principles, and addresses the inherent challenges associated with the formation of medium-sized ring structures. The content is designed to serve as a practical and theoretical resource for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

This compound is an eight-membered heterocyclic compound containing two ester linkages and an ether functionality within its core structure. Such medium-sized rings are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential biological activities. The synthesis of eight-membered rings, however, presents a considerable challenge due to unfavorable entropic factors that favor intermolecular polymerization over intramolecular cyclization.

This guide proposes a robust two-stage synthetic strategy to address these challenges:

-

Stage 1: Synthesis of the Linear Precursor. A linear molecule containing a terminal hydroxyl group and a terminal carboxylic acid, appropriately spaced, will be synthesized. The proposed precursor is 4-(2-hydroxyethoxy)-4-oxobutanoic acid.

-

Stage 2: Intramolecular Cyclization (Macrolactonization). The linear precursor will be induced to cyclize under conditions that favor the formation of the eight-membered ring over competing polymerization reactions.

This approach allows for a modular and controlled construction of the target molecule.

Proposed Synthetic Pathway

The overall proposed synthetic pathway for this compound is depicted below.

Caption: Proposed two-stage synthesis of this compound.

Stage 1: Synthesis of the Linear Precursor - 4-(2-hydroxyethoxy)-4-oxobutanoic acid

The most direct route to the linear precursor is the ring-opening esterification of succinic anhydride with ethylene glycol. This reaction is advantageous as it proceeds with high atom economy and typically under mild conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of ethylene glycol attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the mono-ester.

Caption: Mechanism of succinic anhydride ring-opening by ethylene glycol.

Experimental Protocol: Synthesis of 4-(2-hydroxyethoxy)-4-oxobutanoic acid

Materials:

-

Succinic anhydride (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

Toluene (as solvent)

-

Pyridine (catalytic amount, optional)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride and toluene.

-

Stir the mixture to dissolve the succinic anhydride.

-

Add ethylene glycol to the solution, followed by a catalytic amount of pyridine. The use of a slight excess of ethylene glycol helps to drive the reaction to completion.

-

Heat the reaction mixture to a gentle reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure linear precursor.

Data Presentation:

| Parameter | Value |

| Reactant Ratio | Succinic Anhydride : Ethylene Glycol (1 : 1.5) |

| Solvent | Toluene |

| Catalyst | Pyridine (catalytic) |

| Reaction Temperature | 110 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Expected Yield | 80-90% |

Stage 2: Intramolecular Cyclization (Macrolactonization)

The cyclization of the linear precursor to form the eight-membered ring is the most critical and challenging step. To favor the intramolecular reaction over intermolecular polymerization, high-dilution conditions are essential. Several macrolactonization methods can be employed.

Causality Behind Experimental Choices

The formation of medium-sized rings is entropically disfavored. At high concentrations, the reactive ends of two different precursor molecules are more likely to encounter each other, leading to linear polymers. High-dilution conditions decrease the probability of intermolecular collisions, thereby promoting the intramolecular reaction where the two ends of the same molecule react to form the cyclic product. The choice of a suitable coupling reagent is also critical to activate the carboxylic acid and facilitate the esterification under mild conditions.

Proposed Macrolactonization Methods

Two well-established methods for macrolactonization are proposed:

-

Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is a highly reactive intermediate. The subsequent intramolecular cyclization is then promoted by a stoichiometric amount of 4-dimethylaminopyridine (DMAP).

-

Steglich Esterification: This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of DMAP.

Experimental Protocol: Macrolactonization via Yamaguchi Esterification

Materials:

-

4-(2-hydroxyethoxy)-4-oxobutanoic acid (1.0 eq)

-

Triethylamine (2.1 eq)

-

2,4,6-Trichlorobenzoyl chloride (1.05 eq)

-

4-Dimethylaminopyridine (DMAP) (3.0 eq)

-

Anhydrous Toluene (high volume for dilution)

Procedure:

-

Set up a syringe pump for the slow addition of the linear precursor solution.

-

To a large, dry three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a large volume of anhydrous toluene (to achieve a final concentration of approximately 0.01 M).

-

Heat the toluene to reflux.

-

In a separate flask, dissolve the linear precursor, triethylamine, and 2,4,6-trichlorobenzoyl chloride in anhydrous toluene.

-

In another flask, dissolve DMAP in anhydrous toluene.

-

Simultaneously, add the solution of the mixed anhydride precursor and the DMAP solution to the refluxing toluene via syringe pumps over a period of 8-12 hours. The slow addition is crucial for maintaining high-dilution conditions.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any precipitated salts.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Caption: Experimental workflow for macrolactonization.

Data Presentation:

| Parameter | Value |

| Concentration | ~0.01 M (High Dilution) |

| Reagents | 2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine |

| Solvent | Anhydrous Toluene |

| Addition Time | 8-12 hours |

| Reaction Temperature | 110 °C (Reflux) |

| Expected Yield | 30-50% (yields for medium-sized rings can be modest) |

Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and chemical environment of all atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

-

Infrared (IR) Spectroscopy: The presence of the ester carbonyl groups will be indicated by strong absorption bands around 1730-1750 cm⁻¹.

-

Melting Point: A sharp melting point will indicate the purity of the crystalline product.

Conclusion and Future Perspectives

This guide has outlined a plausible and detailed synthetic pathway for the novel eight-membered cyclic diester, this compound. The proposed strategy, involving the synthesis of a linear precursor followed by a high-dilution macrolactonization, provides a solid foundation for the experimental realization of this target molecule. The inherent challenges of medium-sized ring synthesis are addressed through the application of established and reliable chemical transformations. The successful synthesis of this compound will open avenues for the investigation of its chemical and biological properties, potentially leading to new discoveries in drug development and materials science. Further optimization of the cyclization conditions, including the exploration of different coupling reagents and solvent systems, may lead to improved yields.

References

As this is a proposed synthesis for a novel compound, direct references for the complete pathway are not available. The principles and methods described are based on well-established reactions in organic chemistry. For further reading on the specific reaction types, the following resources are recommended:

-

Macrolactonization: For a review of various methods, see: Parent, R., et al. (2013). "Recent advances in macrolactonization." Beilstein Journal of Organic Chemistry, 9, 2666-2711. [Link]

-

Yamaguchi Esterification: Inanaga, J., et al. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

-

Steglich Esterification: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

- Ring-Opening of Anhydrides: For general principles, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

-

High-Dilution Principle: Rossa, L., & Vögtle, F. (1983). "Synthesis of Medio- and Macrocyclic Compounds by Ruggli-Ziegler's Dilution Principle." Topics in Current Chemistry, 113, 1-86. [Link]

A Spectroscopic Investigation of 1,4-Dioxocane-5,8-dione: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,4-dioxocane-5,8-dione, a cyclic ester of significant interest in polymer chemistry and materials science. As a key monomer in the synthesis of biodegradable polyesters, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development and materials science. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound, grounded in fundamental principles and supported by data from analogous structures.

Introduction to this compound

This compound (CAS No. 21962-84-5) is an eight-membered heterocyclic compound containing two ester functional groups. Its molecular formula is C₆H₈O₄, with a corresponding molecular weight of 144.13 g/mol [1]. The molecule's structure, a cyclic dimer of 3-hydroxypropionic acid, imparts unique properties to the polymers derived from it. Accurate and unambiguous characterization of this monomer is the cornerstone of reproducible polymer synthesis and the development of materials with tailored properties. Spectroscopic analysis provides a non-destructive and highly informative approach to confirm the identity and purity of this compound.

Molecular Structure and Symmetry

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. The symmetry of the molecule dictates the number of unique signals observed in its NMR spectra.

Sources

An In-depth Technical Guide to the Thermal Properties of 1,4-Dioxocane-5,8-dione Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxocane-5,8-dione, a cyclic ester monomer, is a critical building block in the synthesis of advanced biodegradable polymers with significant applications in the pharmaceutical and medical device industries. A thorough understanding of its thermal properties is paramount for controlling polymerization processes, ensuring the stability of the resulting polymers, and optimizing the performance of final products. This guide provides a comprehensive overview of the key thermal characteristics of this compound, detailing experimental protocols for their determination and discussing the implications of these properties for its application in research and development.

Introduction: The Significance of this compound in Polymer Chemistry

This compound, often referred to in scientific literature as p-dioxanone, is a heterocyclic compound that serves as the monomer for the production of poly(p-dioxanone) (PPDO). This polymer is highly valued for its biocompatibility, biodegradability, and flexibility, making it an ideal material for a range of biomedical applications, including absorbable surgical sutures, drug delivery systems, and tissue engineering scaffolds.

The thermal behavior of the this compound monomer is a critical factor that dictates its handling, storage, and polymerization kinetics. The ring-opening polymerization (ROP) of this monomer is a thermally activated process, and precise temperature control is essential to achieve the desired molecular weight and material properties of the resulting polymer. Furthermore, the thermal stability of the monomer itself is a key consideration for preventing degradation during storage and processing. This guide delves into the core thermal properties of this compound, providing both theoretical insights and practical experimental methodologies.

Fundamental Thermal Properties of this compound

A comprehensive thermal characterization of this compound provides the foundational data for its effective utilization. The primary thermal properties of interest are its melting point, boiling point, heat of fusion, heat capacity, and thermal stability.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

| Melting Point | 28 °C | [2] |

| Boiling Point | 215 °C | [2] |

| Vapor Pressure | 0.1±0.4 mmHg at 25℃ |

Melting Point and Enthalpy of Fusion

The melting point of this compound is a key physical constant that defines the transition from a solid to a liquid state. As a crystalline solid at room temperature, the monomer's melting point of 28 °C indicates that it requires gentle heating for liquefaction before its use in melt polymerization processes.[2]

Boiling Point and Vapor Pressure

The boiling point of this compound is 215 °C at atmospheric pressure.[2] This relatively high boiling point suggests a low volatility under ambient conditions. The vapor pressure at 25 °C is reported to be 0.1±0.4 mmHg , further confirming its low tendency to evaporate at room temperature. Knowledge of the boiling point and vapor pressure is important for purification processes such as distillation and for assessing potential losses during melt processing at elevated temperatures.

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. This property is essential for thermal modeling and for calculating the energy required to heat the monomer to a specific processing temperature. The heat capacity can be determined for both the solid and liquid states of the monomer using DSC. While specific heat capacity values for the monomer are not prominently reported in the literature, the methodology for their determination is well-established.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter, particularly in the context of its polymerization. The ring-opening polymerization to form polydioxanone is often conducted at elevated temperatures, and it is crucial that the monomer remains stable under these conditions to avoid side reactions and ensure the formation of a high-molecular-weight polymer.

Furthermore, the polymerization of p-dioxanone is a reversible process, and a monomer-polymer equilibrium exists at elevated temperatures. Depolymerization of polydioxanone back to the monomer can be triggered by heat, with studies indicating this process can occur at temperatures around 100°C.[3] This equilibrium underscores the importance of precise temperature control during both polymerization and subsequent processing of the polymer to prevent degradation and maintain the desired material properties. Thermogravimetric Analysis (TGA) is the primary technique used to assess the thermal stability and decomposition profile of the monomer.

Experimental Determination of Thermal Properties

Accurate and reliable data on the thermal properties of this compound are best obtained through standardized experimental techniques. The following sections detail the protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are the cornerstones of thermal analysis.

Differential Scanning Calorimetry (DSC) for Melting Point, Enthalpy of Fusion, and Heat Capacity

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique allows for the precise determination of transition temperatures and the energy changes associated with them.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material through volatilization.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program for Melting Point and Enthalpy of Fusion:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 50 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition observed in the DSC thermogram.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

-

Thermal Program for Heat Capacity:

-

Perform a baseline run with two empty pans.

-

Run a sapphire standard under the same conditions to calibrate the heat capacity measurement.

-

Run the sample using a modulated DSC (MDSC) program, which superimposes a sinusoidal temperature oscillation on the linear heating ramp. This allows for the separation of reversing and non-reversing heat flow signals, providing a more accurate measurement of heat capacity.

-

-

Causality Behind Experimental Choices:

-

A heating rate of 10 °C/min is a standard practice that provides a good balance between signal resolution and experimental time.

-

Hermetically sealed pans are crucial for volatile or semi-volatile samples to ensure that the measured thermal events are not skewed by mass loss.

-

The use of a sapphire standard is a widely accepted method for calibrating the DSC for heat capacity measurements due to its well-characterized and stable heat capacity over a broad temperature range.

-

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol:

-

Sample Preparation: Place a precisely weighed sample (10-20 mg) of this compound into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to study thermal decomposition without oxidation.

-

-

Data Analysis:

-

The TGA curve plots the percentage of weight loss versus temperature.

-

The onset of decomposition is the temperature at which significant weight loss begins.

-

The temperature at which the maximum rate of weight loss occurs (the peak of the first derivative of the TGA curve, DTG) provides further insight into the decomposition kinetics.

-

-

Causality Behind Experimental Choices:

-

A larger sample size compared to DSC is often used in TGA to ensure a more representative measurement of mass loss.

-

An inert atmosphere is critical for studying the intrinsic thermal stability of the monomer, as the presence of oxygen can lead to thermo-oxidative degradation, which is a different chemical process.

-

A heating rate of 10 °C/min is a common starting point for TGA analysis, providing a good overview of the decomposition profile.

-

Caption: Workflow for TGA of this compound.

Implications for Drug Development and Research

A thorough understanding of the thermal properties of this compound is not merely an academic exercise; it has profound practical implications for researchers and professionals in drug development.

-

Polymer Synthesis and Control: The melting point and thermal stability data are essential for designing and controlling the ring-opening polymerization process. Precise temperature control above the melting point but below the decomposition temperature is necessary to achieve a high-yield synthesis of polydioxanone with the desired molecular weight and low residual monomer content.

-

Material Processing and Stability: The thermal properties of the monomer influence the processing of the resulting polymer. For instance, in melt extrusion or injection molding of polydioxanone, the processing temperature must be carefully controlled to minimize depolymerization back to the monomer, which can compromise the mechanical properties and dimensional stability of the final product.

-

Purity and Storage: The boiling point and vapor pressure data are important for the purification of the monomer by distillation. The thermal stability profile informs the appropriate storage conditions to prevent degradation over time.

-

Formulation and Drug Delivery: In the context of drug delivery systems, the thermal history of the polymer, which is influenced by the thermal properties of the monomer and the polymerization conditions, can affect the drug encapsulation efficiency and the subsequent release kinetics.

Conclusion

The thermal properties of this compound are a critical set of parameters that govern its behavior from synthesis and purification to its polymerization and the performance of the resulting biodegradable polymers. This guide has provided a detailed overview of these properties and the experimental methodologies for their characterization. While some specific quantitative data, such as the enthalpy of fusion and heat capacity of the monomer, require dedicated experimental determination, the principles and protocols outlined herein provide a solid framework for researchers to obtain this vital information. By leveraging a comprehensive understanding of the thermal characteristics of this important monomer, scientists and engineers can continue to innovate and develop advanced polymeric materials for a wide array of applications in medicine and beyond.

References

-

ChemUniverse. (n.d.). This compound [P63483]. Retrieved from [Link]

-

PureSynth. (n.d.). 1,4-Dioxan-2-One 98.0%(GC). Retrieved from [Link]

-

Grokipedia. (n.d.). p-Dioxanone. Retrieved from [Link]

-

Wikipedia. (2023, November 29). p-Dioxanone. Retrieved from [Link]

- Nishida, H., Mori, T., Hoshihara, S., Fan, Y., Endo, T., & Shirai, Y. (2003). Thermal decomposition of poly(1,4-dioxan-2-one).

-

ResearchGate. (n.d.). Preparation and Characterization of Dioxanone and Poly(dioxanone). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of P-dioxan-2-one (CAS 3041-16-5). Retrieved from [Link]

-

Grokipedia. (n.d.). p-Dioxanone. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Dioxane-2,5-dione. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2011). 1,4-Dioxane Enhances Properties and Biocompatibility of Polyanionic Collagen for Tissue Engineering Applications. Retrieved from [Link]

-

MDPI. (2022). The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions. Retrieved from [Link]

-

Taylor & Francis Online. (1998). Heat capacity of poly-p-dioxanone. Retrieved from [Link]

-

ResearchGate. (n.d.). The Thermodynamic Properties of 1,4-Dioxane-2,6-dione. Retrieved from [Link]

-

Wikipedia. (2023, November 29). p-Dioxanone. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA thermograms of (a) 1•DIOX and (b) 2•DIOX showing the loss of solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermograms of PPDO after isothermal annealing at various Ta for 2 h. Retrieved from [Link]

- Google Patents. (n.d.). Advanced processing of absorbable poly(p-dioxanone) containing high level of p-dioxanone monomer.

-

Taylor & Francis Online. (1998). Heat capacity of poly-p-dioxanone. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P63483]. Retrieved from [Link]

Sources

Solubility of 1,4-Dioxocane-5,8-dione in common organic solvents

An In-Depth Technical Guide to the Solubility of 1,4-Dioxocane-5,8-dione in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a cyclic diester of significant interest in chemical synthesis and materials science. In the absence of extensive published empirical data, this document establishes a predictive framework based on first principles of molecular polarity and intermolecular forces. It further presents a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physicochemical property that governs its application in nearly every facet of chemical and pharmaceutical science. From designing synthetic routes and purification strategies (like crystallization and chromatography) to formulating drug delivery systems, a thorough understanding of a solute's behavior in various solvents is paramount. This compound, an eight-membered heterocyclic compound featuring two ester and two ether linkages, presents a unique combination of functional groups that dictates its interaction with its chemical environment. This guide serves to elucidate these interactions and provide a practical path to empirical validation.

Theoretical Analysis and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2][3] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

Physicochemical Characterization of this compound

-

Structure: C₆H₈O₄. An 8-membered ring with two opposing ether groups and two opposing carbonyl groups from the ester functionalities.

-

Polarity: The molecule possesses four highly electronegative oxygen atoms within its structure. The two carbonyl groups (C=O) are strong dipole moments and potent hydrogen bond acceptors. The two ether linkages (-O-) also contribute to the molecule's overall polarity and can act as hydrogen bond acceptors.[2] While the molecule has a degree of symmetry, the presence of these multiple polar centers classifies it as a polar molecule.

-

Hydrogen Bonding: this compound can act only as a hydrogen bond acceptor . It lacks any hydrogen atoms bonded to highly electronegative atoms (like O-H or N-H), and therefore cannot act as a hydrogen bond donor.[2] This is a crucial distinction that influences its interaction with protic versus aprotic solvents.

-

Size and Flexibility: The eight-membered ring provides a degree of conformational flexibility. The ratio of the non-polar hydrocarbon backbone to the polar functional groups is relatively low, suggesting that its polar characteristics will dominate its solubility behavior.

Predicted Solubility in Common Organic Solvents

Based on the analysis above, a predictive solubility profile can be established. This serves as a hypothesis-driven guide for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess significant dipole moments that can engage in favorable dipole-dipole interactions with the polar ester and ether groups of the solute. Solvents like acetone and ethyl acetate share the carbonyl moiety, enhancing compatibility. THF shares the ether linkage. DMF and DMSO are highly polar and are excellent at solvating a wide range of polar organic molecules.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents are strong hydrogen bond donors and can form hydrogen bonds with the carbonyl and ether oxygens of the solute, promoting dissolution.[2] Solubility is predicted to decrease as the non-polar alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol). |

| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | Low to Insoluble | The intermolecular forces in these solvents are primarily weak London dispersion forces. The energy required to overcome the solute-solute interactions within the crystal lattice would not be sufficiently compensated by the weak solute-solvent interactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dipole moment and can interact with the polar sites of the solute. They are effective at dissolving a wide range of organic compounds and are expected to be viable solvents. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust, self-validating method for determining the equilibrium solubility of this compound. The method is based on the principle of creating a saturated solution and quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with solvent-resistant caps (e.g., 2-4 mL glass vials)

-

Vortex mixer and/or orbital shaker with temperature control

-

Centrifuge with appropriate vial adapters

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed collection vials for filtrate

-

Vacuum oven or evaporator (e.g., rotary evaporator or nitrogen blow-down system)

Workflow for Solubility Measurement

The logical flow of the experimental procedure is designed to ensure equilibrium is reached and that only the dissolved solute is measured.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Slurry:

-

To a clean, dry glass vial, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure undissolved solid will remain at equilibrium.

-

Using an analytical balance, accurately record the mass of the solid.

-

Carefully add a precise volume (e.g., 1.00 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurry for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for new compounds to ensure the dissolution rate has plateaued.[4]

-

-

Separation of Undissolved Solid:

-

After equilibration, visually confirm that excess solid remains.

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to form a compact pellet of the undissolved solid.

-

Causality Check: Centrifugation is critical to prevent suspended micro-particles from being carried over, which would artificially inflate the measured solubility.

-

Carefully draw the clear supernatant using a pipette. To ensure no solid is disturbed, it is best practice to leave a small amount of liquid above the pellet.

-

-

Filtration and Collection:

-

Attach a 0.22 µm solvent-compatible syringe filter to a clean syringe.

-

Pass the collected supernatant through the filter into a pre-weighed (tared) collection vial.

-

Self-Validation: The filtration step serves as a secondary measure to remove any fine particulates that were not pelleted during centrifugation, ensuring the final sample represents a true solution.

-

-

Quantification:

-

Accurately weigh the collection vial containing the filtered saturated solution. Subtracting the tare weight gives the mass of the solution.

-

Remove the solvent under controlled conditions (e.g., vacuum oven at a temperature below the solute's melting point, rotary evaporator, or gentle nitrogen stream). Evaporate until a constant mass is achieved.

-

Weigh the vial containing only the dried, dissolved solid. Subtracting the tare weight gives the mass of the solute that was dissolved in the collected solution.

-

Calculation:

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of solvent added (mL)

-

A more precise calculation can be made using the mass of the solution and the known density of the solvent to determine the exact mass of the solvent.

-

-

Data Presentation and Interpretation

Quantitative results should be meticulously recorded to allow for clear comparison and analysis. The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate standard deviation.

Table for Recording Quantitative Solubility Data:

| Solvent | Temperature (°C) | Trial 1 (mg/mL) | Trial 2 (mg/mL) | Trial 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| Acetone | 25 | |||||

| Methanol | 25 | |||||

| Dichloromethane | 25 | |||||

| Toluene | 25 | |||||

| Hexane | 25 | |||||

| ... (add other solvents) |

Conclusion

While direct published data on the solubility of this compound is scarce, a robust predictive framework can be built upon fundamental principles of chemical interactions. The molecule's inherent polarity, driven by its dual ester and ether functionalities, strongly suggests high solubility in polar aprotic and protic organic solvents, with limited solubility in non-polar media. The detailed experimental protocol provided in this guide offers a reliable and validated method for researchers to empirically determine these solubility values, enabling the confident application of this compound in further research and development.

References

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 1–25.

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

NIMBE. (2016). Procedure for solubility testing of NM suspension. [Link]

- Avdeef, A. (2005). Method for determining solubility of a chemical compound.

-

Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. [Link]

Sources

A Technical Guide to 1,4-Dioxocane-5,8-dione: A Versatile Monomer for Advanced Polymer Chemistry

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the significant potential of 1,4-dioxocane-5,8-dione in the field of polymer chemistry. With full editorial control, this document moves beyond rigid templates to provide a comprehensive and insightful narrative on the synthesis, polymerization, and diverse applications of this versatile monomer. Our focus is on delivering not just protocols, but a deep understanding of the underlying scientific principles, ensuring both technical accuracy and field-proven insights.

Introduction: Unveiling the Potential of this compound

This compound, the cyclic ester dimer of ethylene glycol and succinic acid, is emerging as a monomer of significant interest for the synthesis of biodegradable and biocompatible polyesters. The polymer derived from this monomer, poly(ethylene succinate) (PES), is a promising aliphatic polyester with properties that make it suitable for a wide range of applications, from biomedical devices and drug delivery systems to sustainable packaging materials.[1][2]

The primary route to producing high-molecular-weight poly(ethylene succinate) from this compound is through ring-opening polymerization (ROP). This method offers distinct advantages over traditional polycondensation, including the potential for better control over molecular weight and lower polydispersity, as well as milder reaction conditions.[3]

This guide will provide a thorough exploration of the synthesis of this compound, its polymerization via ROP, the characterization of the resulting poly(ethylene succinate), and a detailed overview of its potential applications, with a particular focus on the biomedical field.

Synthesis of this compound: The Gateway to Poly(ethylene succinate)

The synthesis of the cyclic monomer, this compound, is a critical first step in the ring-opening polymerization pathway to poly(ethylene succinate). The most common approach involves the cyclocondensation of ethylene glycol and a succinic acid derivative, such as dimethyl succinate.[1]

Experimental Protocol: Enzymatic Synthesis of Cyclic Oligo(ethylene succinate)s

This protocol details the lipase-catalyzed synthesis of cyclic oligo(ethylene succinate)s, which includes the targeted this compound monomer.

Materials:

-

Dimethyl succinate (DMS)

-

Ethylene glycol (EG)

-

Immobilized Candida antarctica lipase B (CALB)

-

Toluene

-

Methanol

-

4 Å molecular sieves

Procedure:

-

To a three-necked round-bottom flask, add 250 mL of toluene, 4.97 mmol of dimethyl succinate, and 4.97 mmol of ethylene glycol.

-

Add CALB at a concentration of 100% by weight relative to the total monomer concentration.

-

Place 4 Å molecular sieves at the top of the flask to absorb the methanol byproduct.

-

Heat the reaction mixture to 90 °C and maintain for 48 hours under a continuous flow of nitrogen.

-

After the reaction is complete, filter the enzyme and evaporate the toluene under reduced pressure.

-

The resulting product will be a mixture of cyclic oligo(ethylene succinate)s, including this compound, and some linear oligomers. The linear species can be removed by column chromatography.[1]

Self-Validation:

-

The successful synthesis of the cyclic oligomers can be confirmed by High-Performance Liquid Chromatography (HPLC) to determine the oligomeric composition.[1]

-

The chemical structure can be verified using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, the expected ¹H NMR signals in CDCl₃ are a multiplet at approximately 4.30 ppm (4H) and a multiplet at around 2.68 ppm (4H). The ¹³C NMR should show peaks around 172 ppm and 62 ppm, and 29 ppm.[1]

Ring-Opening Polymerization of this compound

The conversion of this compound to high-molecular-weight poly(ethylene succinate) is efficiently achieved through ring-opening polymerization (ROP). This process can be catalyzed by various agents, including metal-based catalysts and enzymes.

Causality in Catalyst Selection

The choice of catalyst is a critical determinant of the polymerization kinetics and the properties of the final polymer.

-

Metal-based catalysts , such as tin(II) octoate (Sn(Oct)₂), are highly efficient and can produce high-molecular-weight polymers in a relatively short time. However, the potential for metal contamination can be a concern for biomedical applications.[1]

-

Enzymatic catalysts , like CALB, offer a "green" alternative, yielding metal-free polymers which are highly desirable for medical and pharmaceutical uses. Enzymatic ROP often proceeds under milder conditions.[1]

-

Organocatalysts , such as 4-dimethylaminopyridine (DMAP) and combinations of thiourea and an amine base, provide another metal-free route to well-defined polymers with controlled molecular weights and narrow polydispersity.[4][5]

Experimental Protocol: Ring-Opening Polymerization of Cyclic Oligo(ethylene succinate)s

This protocol outlines the ROP of the synthesized cyclic oligomers to produce poly(ethylene succinate).

Materials:

-

Cyclic oligo(ethylene succinate)s (containing this compound)

-

Catalyst (e.g., Tin(II) octoate or CALB)

-

Chloroform (for Sn(Oct)₂ method)

Procedure (using Tin(II) Octoate):

-

Place the cyclic oligo(ethylene succinate)s and 1% (w/w) of tin(II) octoate in a three-necked round-bottom flask.

-

Dissolve the mixture in a minimal amount of chloroform.

-

Evaporate the chloroform under reduced pressure.

-

Heat the reaction mixture to 125 °C and maintain for 24 hours under a nitrogen atmosphere.[1]

Procedure (using CALB - Enzymatic ROP):

-

Mix the cyclic oligo(ethylene succinate)s with CALB in a reaction vessel.

-

Heat the mixture to 125 °C and maintain for 24 hours under a nitrogen atmosphere.[1]

Self-Validation:

-

The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

The final polymer should be characterized to confirm its molecular weight and structure.

Characterization of Poly(ethylene succinate)

A thorough characterization of the synthesized poly(ethylene succinate) is essential to ensure it meets the required specifications for its intended application.

Molecular Weight and Distribution

Gel Permeation Chromatography (GPC) is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3][6] This information is crucial as the mechanical and degradation properties of the polymer are highly dependent on its molecular weight.

Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the polymer. The ¹H NMR spectrum of PES will show characteristic peaks corresponding to the ethylene and succinate protons.[3][7]

Thermal Properties

Differential Scanning Calorimetry (DSC) is used to determine the key thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer.[3][7]

| Property | Typical Value for Poly(ethylene succinate) | Reference |

| Melting Temperature (Tm) | 103–106 °C | [1] |

| Glass Transition Temperature (Tg) | -15.1 °C | [8] |

| Decomposition Temperature (5% mass loss) | ~337.6 °C | [7] |

Mechanical Properties

The mechanical properties of PES, such as tensile strength and elongation at break, are critical for its application in areas like packaging and biomedical implants. These properties can be tailored by controlling the molecular weight of the polymer and through the incorporation of comonomers or nanoparticles.

| Property | Pure PES | PES with 5 wt% CuO nanoparticles | Reference |

| Tensile Strength | 25 MPa | 40 MPa | [9] |

| Elongation at Break | 200% | 250% | [9] |

Potential Applications in Polymer Chemistry

The unique combination of biodegradability, biocompatibility, and tunable properties makes poly(ethylene succinate) derived from this compound a highly attractive material for a variety of advanced applications.

Biomedical Applications

The biocompatibility and biodegradability of PES make it an excellent candidate for various biomedical uses:

-

Drug Delivery: PES can be formulated into nanoparticles for the controlled release of therapeutic agents. The release rate can be modulated by altering the molecular weight of the polymer.[2][10]

-

Tissue Engineering: The ability of PES to support cell growth and its tunable mechanical properties make it suitable for fabricating scaffolds for tissue regeneration.

-

Biodegradable Implants: PES can be used to create biodegradable sutures, stents, and other medical implants that are absorbed by the body over time, eliminating the need for a second surgery for removal.

Sustainable Materials

As a biodegradable polyester, PES offers a sustainable alternative to conventional non-degradable plastics:

-

Packaging Films: PES can be processed into films for food packaging and other applications, reducing the environmental impact of plastic waste.

-

Agricultural Films: Biodegradable mulch films made from PES can be tilled into the soil after use, where they will naturally decompose.

Visualizing the Chemistry

Ring-Opening Polymerization of this compound

Caption: Ring-Opening Polymerization of this compound.

Experimental Workflow: From Monomer to Polymer

Caption: Experimental workflow for PES synthesis and characterization.

Conclusion and Future Outlook

This compound stands as a cornerstone monomer for the production of high-performance, biodegradable poly(ethylene succinate). The ability to synthesize this polymer through controlled ring-opening polymerization opens up a vast design space for materials with tailored properties. As the demand for sustainable and biocompatible polymers continues to grow, the applications of this compound in polymer chemistry are poised for significant expansion. Future research will likely focus on the development of even more efficient and stereoselective catalytic systems for its polymerization, as well as the exploration of novel copolymers and composites to further enhance the performance and application scope of poly(ethylene succinate).

References

-

Liu, W., Shi, F. H., Wang, J. F., & Ji, J. H. (2009). Synthesis and characterization of high molecular weight poly(ethylene succinate) biodegradable polyester. ResearchGate. [Link]

-

Puiggalí, J., et al. (n.d.). A Green Strategy for the Synthesis of Poly(ethylene succinate) and its Copolyesters via Enzymatic Ring Opening Polymerization. UPCommons. [Link]

-

Li, S., Qin, Y., Shen, J., & Wang, X. (2013). Synthesis, characterization and properties of poly (ethylene succinate) (PES) and its copolyesters. ResearchGate. [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

-

Ray, S. S., & Makhatha, M. E. (n.d.). Thermal properties of poly(ethylene succinate) nanocomposite. Scilit. [Link]

-

Boullay, A., et al. (2010). Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid. PubMed. [Link]

-

Janovak, L., et al. (2022). Biocompatible poly(ethylene succinate) polyester with molecular weight dependent drug release properties. PubMed. [Link]

-

El-hadi, A. M. (2017). The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. MDPI. [Link]

-

Papadopoulos, L., et al. (2020). Molecular weights and thermal properties of synthesized poly(alkylene succinate)s. ResearchGate. [Link]

-

Boullay, A., et al. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Biomacromolecules. [Link]

-

Kiesewetter, M. K., Shin, E. J., Hedrick, J. L., & Waymouth, R. M. (2010). Organic Catalysis for Ring-Opening Polymerization. ACS Macro Letters. [Link]

-

ResearchGate. (n.d.). ¹H NMR of poly(butylene succinate-co-dilinoleic succinate) 70:30 copolyester. ResearchGate. [Link]

-

Pan, H., et al. (2022). Mechanical properties of poly(ethylene succinate) thin films incorporated with chemical synthesis copper oxide nanoparticles. ResearchGate. [Link]

-

Janovak, L., et al. (2022). Biocompatible poly(ethylene succinate) polyester with molecular weight dependent drug release properties. PubMed. [Link]

Sources

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. pubs.acs.org [pubs.acs.org]